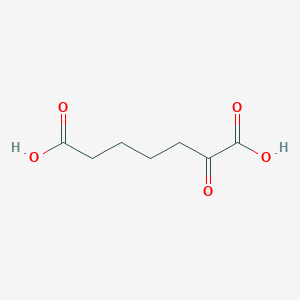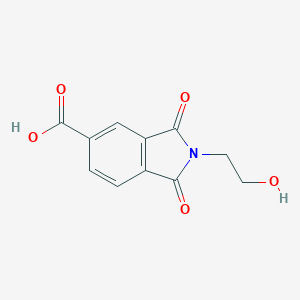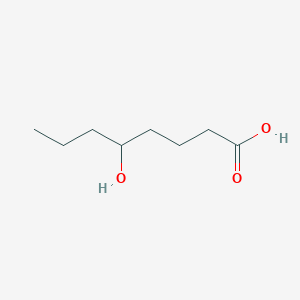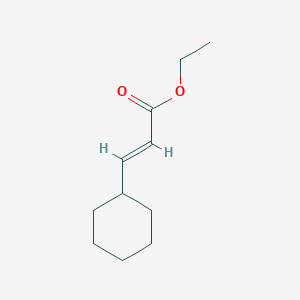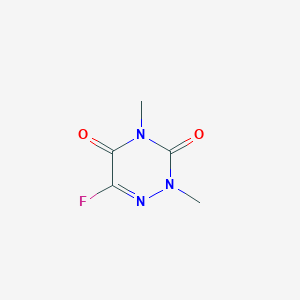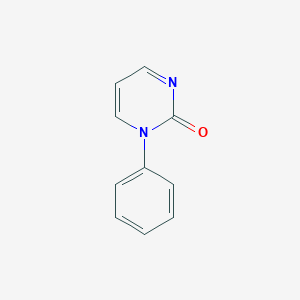
1-Phenylpyrimidin-2(1H)-one
Overview
Description
“1-Phenylpyrimidin-2(1H)-one” is a compound that falls under the category of pyrimidine derivatives . Pyrimidine is a basic structure in many significant biological molecules, such as the nucleotides cytosine, thymine, and uracil . It’s worth noting that the specific compound “1-Phenylpyrimidin-2(1H)-one” doesn’t have much information available, and the search results mostly refer to related compounds .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “1-Phenylpyrimidin-2(1H)-one”, involves various chemical reactions . For instance, one study reported the design and synthesis of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives . Another study discussed the synthesis of sulfonamide-based indole analogs, which might provide insights into the synthesis of "1-Phenylpyrimidin-2(1H)-one" .
Molecular Structure Analysis
The molecular structure of “1-Phenylpyrimidin-2(1H)-one” can be analyzed based on its constituent elements and the arrangement of these elements . Pyrimidine derivatives generally consist of a pyrimidine ring, which is a heterocyclic aromatic ring containing two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving “1-Phenylpyrimidin-2(1H)-one” could be complex and diverse, depending on the specific conditions and reactants involved . The available literature mostly discusses the reactions of related compounds .
Scientific Research Applications
Fluorescence Properties and Sensing Applications
1-Phenylpyrimidin-2(1H)-one derivatives have been synthesized and studied for their fluorescence properties. Specifically, the ability of these compounds to efficiently sense zinc ions has been explored. The structure of one such derivative, 4,6-diphenylpyrimidin-2(1H)-one, was confirmed by X-ray analysis, highlighting its potential in fluorescence-based applications (Wu et al., 2008).
Enzyme Inhibition and Pharmacophore Screening
Research has been conducted on 4-phenylpyrimidine-2(1H)-thiones, a class of compounds derived from 1-Phenylpyrimidin-2(1H)-one, for their potential to inhibit COX-1 and COX-2 enzymes. This includes an investigation into their structure-activity relationships and docking studies for the most active compound (Seebacher et al., 2015).
Catalytic Applications and Synthesis Improvements
The use of 1-Phenylpyrimidin-2(1H)-one derivatives in catalysis has been explored. One study described a simple one-pot synthesis of 5-Acetyl-3,4-Dihydro-4-Phenylpyrimidin-2(1H)-One using a magnetically recoverable nanoferro-spinel catalyst, demonstrating improved yields and highlighting the compound's role in facilitating chemical reactions (Pachpinde & Langade, 2019).
Antimicrobial and Anti-Diabetic Screening
A series of derivatives were synthesized to evaluate their molecular docking studies, antimicrobial, and anti-diabetic activities. This research provides insight into the potential therapeutic applications of 1-Phenylpyrimidin-2(1H)-one derivatives (Ramya et al., 2017).
Anticancer Activity
Studies have been conducted on phenylpyrimidine derivatives as potential anticancer agents. These studies involved synthesizing and characterizing various derivatives, evaluating their inhibitory effects against cancer cell lines, and performing molecular docking to understand their binding modes (Bo et al., 2018).
Future Directions
The future directions for the study of “1-Phenylpyrimidin-2(1H)-one” could involve further exploration of its synthesis, properties, and potential applications . Given the wide range of biological activities exhibited by pyrimidine derivatives, “1-Phenylpyrimidin-2(1H)-one” could be a subject of interest in medicinal chemistry .
properties
IUPAC Name |
1-phenylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-11-7-4-8-12(10)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADDGUDTESIUNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384768 | |
| Record name | 1-PHENYLPYRIMIDIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpyrimidin-2(1H)-one | |
CAS RN |
17758-13-3 | |
| Record name | 1-PHENYLPYRIMIDIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the choice of organometallic reagent influence the regioselectivity of reactions with 1-phenylpyrimidin-2(1H)-one?
A: Research indicates that the steric bulk of the organometallic reagent plays a crucial role in determining the major product formed during reactions with 1-phenylpyrimidin-2(1H)-one []. For instance, using methylmagnesium iodide, a less bulky Grignard reagent, leads to the preferential formation of 4,6,6-trimethyl-1-phenyl-3,6-dihydropyrimidin-2(1H)-one. Conversely, employing methyllithium, a smaller and more reactive organolithium reagent, primarily yields 4,4,6-trimethyl-1-phenyl-3,4-dihydropyrimidin-2(1H)-one []. This difference in regioselectivity highlights the importance of carefully considering the steric properties of the organometallic reagent when planning synthetic routes involving 1-phenylpyrimidin-2(1H)-one.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



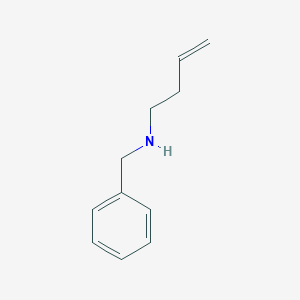





![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)
![1-[(3aR,4R,6R,6aR)-2-[4-[2-chloroethyl(methyl)amino]phenyl]-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B100489.png)
